molecular formula C13H22N2O5 B13512157 (2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

(2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B13512157
M. Wt: 286.32 g/mol
InChI Key: BWSNESLCXBJQPR-KXUCPTDWSA-N
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Description

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. Common synthetic routes may involve the use of protecting groups for the hydroxyl and amine functionalities, followed by coupling reactions to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amide group can produce a primary or secondary amine.

Scientific Research Applications

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H22N2O5

Molecular Weight

286.32 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H22N2O5/c1-7(16)14-10(13(2,3)4)11(18)15-6-8(17)5-9(15)12(19)20/h8-10,17H,5-6H2,1-4H3,(H,14,16)(H,19,20)/t8-,9+,10-/m1/s1

InChI Key

BWSNESLCXBJQPR-KXUCPTDWSA-N

Isomeric SMILES

CC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)C(C)(C)C

Canonical SMILES

CC(=O)NC(C(=O)N1CC(CC1C(=O)O)O)C(C)(C)C

Origin of Product

United States

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